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molecular formula C15H22FN3O2 B1380981 Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate CAS No. 1613192-01-0

Tert-butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate

Cat. No. B1380981
M. Wt: 295.35 g/mol
InChI Key: MOVLIJJQHSYTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340546B2

Procedure details

Tert-butyl 1-(3-bromo-5-fluoropyridin-4-yl)piperidine-4-carboxylate 26 (800 g, 2.23 mol) was dissolved in 1,4-dioxane (7.5 L). Diphenylmethanimine (484 g, 2.67 mol) was added in one portion followed by cesium carbonate (1.45 Kg, 4.45 mol), xantphos (129 g, 223 mmol) and Pd2(dba)3 (102 g, 111 mmol). Additional 1,4-dioxane (2.9 L) was added and the mixture heated to 95° C. under nitrogen until the reaction was complete (determined by HPLC analysis). The mixture was cooled to 20° C. and ethyl acetate (8 L) and water (4 L) were added. The organic phase was isolated and washed with water (4 L) and brine (3.5 L) and dried over magnesium soleplate and filtered. The filtrate was concentrated to a brown oil (1.3 Kg). The oil was dissolved in 2-methyltetrahydrofuran (7.2 L) and 2M HCl was added at 20° C. and the mixture stirred for 30 minutes. The aqueous layer was isolated and the organic layer extracted with 2M HCl (1.2 L). The combined aqueous was neutralised with 2M NaOH (5.4 L, pH 8-9). The product was extracted into 2-methyltetrahydrofuran (14 L then 2×5 L). The combined extracts were washed with water (1.6 L) and the organic solution concentrated. The residue was slurried in acetonitrile (2 L), filtered and dried. This gave the product 27 as a white solid (568.7 g, 86.5%); 1H NMR (500 MHz, DMSO-d6) δ 7.82 (d, 1H), 7.63 (d, 1H), 5.22 (s, 2H), 3.11-3.00 (m, 2H), 2.91 (tt, 2H), 2.36 (tt, 1H), 1.88-1.83 (m, 2H), 1.79-1.71 (m, 2H), 1.43 (s, 9H); 19F NMR (500 MHz, DMSO-d6) δ −140.0; MS (ES+) 297.1.
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
484 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.45 kg
Type
reactant
Reaction Step Three
Quantity
129 g
Type
reactant
Reaction Step Four
Quantity
102 g
Type
catalyst
Reaction Step Five
Quantity
2.9 L
Type
solvent
Reaction Step Six
Name
Quantity
4 L
Type
solvent
Reaction Step Seven
Quantity
8 L
Type
solvent
Reaction Step Seven
Yield
86.5%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:21])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1.C1(C(C2C=CC=CC=2)=[NH:29])C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C(OCC)(=O)C>[NH2:29][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([F:21])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1 |f:2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
Name
Quantity
7.5 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
484 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=N)C1=CC=CC=C1
Step Three
Name
cesium carbonate
Quantity
1.45 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
129 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Five
Name
Quantity
102 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Six
Name
Quantity
2.9 L
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
4 L
Type
solvent
Smiles
O
Name
Quantity
8 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with water (4 L) and brine (3.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium soleplate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a brown oil (1.3 Kg)
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 2-methyltetrahydrofuran (7.2 L)
ADDITION
Type
ADDITION
Details
2M HCl was added at 20° C.
CUSTOM
Type
CUSTOM
Details
The aqueous layer was isolated
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with 2M HCl (1.2 L)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into 2-methyltetrahydrofuran (14 L
WASH
Type
WASH
Details
The combined extracts were washed with water (1.6 L)
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1C=NC=C(C1N1CCC(CC1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 568.7 g
YIELD: PERCENTYIELD 86.5%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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